4-(4-Hydroxyphenyl)-2-methoxybenzoic acid CAS 1261892-57-2 properties
This is an in-depth technical monograph on 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid (CAS 1261892-57-2), a specialized biphenyl scaffold used in medicinal chemistry, particularly in the development of transthyretin (TTR)...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical monograph on 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid (CAS 1261892-57-2), a specialized biphenyl scaffold used in medicinal chemistry, particularly in the development of transthyretin (TTR) stabilizers and nuclear receptor modulators.
4-(4-Hydroxyphenyl)-2-methoxybenzoic acid is a functionalized biaryl building block characterized by a biphenyl core with a carboxylic acid moiety at position 1, a methoxy substituent at the ortho position (C2), and a hydroxyl group at the para position of the distal phenyl ring (C4').[3][4][5] This specific substitution pattern imparts unique physicochemical properties, making it a critical scaffold in the design of Transthyretin (TTR) Kinetic Stabilizers and Estrogen Receptor (ER) Modulators .
The compound serves as a high-affinity ligand mimic for thyroxine (T4), utilizing its 4'-hydroxyl group and 1-carboxylic acid to anchor into the T4 binding pockets of the TTR tetramer, thereby preventing amyloidogenesis. Its 2-methoxy group provides steric bulk that can enhance selectivity and solubility compared to non-substituted biphenyl analogs.
Chemical & Physical Properties
The following data represents the core physicochemical profile essential for assay development and formulation.
Property
Value / Description
Note
Appearance
Off-white to pale beige crystalline powder
Phenolic oxidation may cause darkening over time.
Solubility
DMSO (>50 mg/mL), Methanol, Ethanol
Poorly soluble in water; requires pH adjustment (>7.5) for aqueous solubility.
LogP (Predicted)
3.2 ± 0.4
Lipophilic; suitable for cell membrane permeability.
pKa (Acid)
~4.1
Carboxylic acid; ionized at physiological pH (7.4).
pKa (Phenol)
~9.8
Phenolic hydroxyl; largely unionized at physiological pH.
H-Bond Donors
2 (COOH, OH)
Critical for active site binding (e.g., Ser117 in TTR).
H-Bond Acceptors
4
Includes ether oxygen and carbonyl oxygen.
Topological Polar Surface Area
66.8 Ų
Good predictor for oral bioavailability (Rule of 5 compliant).
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust synthetic route for CAS 1261892-57-2 utilizes a palladium-catalyzed cross-coupling reaction. This protocol ensures high regioselectivity and yield.
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of CAS 1261892-57-2.
Step-by-Step Methodology
Reagent Loading: In a round-bottom flask, dissolve 4-bromo-2-methoxybenzoic acid (1.0 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1 v/v).
Base Addition: Add Potassium Carbonate (K₂CO₃) (3.0 eq).
Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a nitrogen stream.
Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM).
Workup:
Cool to room temperature.
Filter through Celite to remove palladium residues.
Acidify the filtrate with 1M HCl to pH ~2 to precipitate the product.
Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Biological Applications & Mechanism of Action[6]
Transthyretin (TTR) Stabilization
This molecule is a structural analog of known TTR stabilizers like Diflunisal and Tafamidis . TTR amyloidosis is caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate.
Mechanism: The biphenyl scaffold binds into the two thyroxine-binding pockets at the dimer-dimer interface of the TTR tetramer.
Binding Mode:
The Carboxylate (COOH) forms electrostatic interactions with the ε-amino group of Lys15 in the TTR binding pocket.
The 4'-Hydroxyl (OH) extends into the inner binding pocket, forming hydrogen bonds with Ser117 or Thr119 .
The 2-Methoxy group occupies the hydrophobic halogen-binding pocket (HBP), providing van der Waals contacts that stabilize the bound conformation.
Figure 2: Kinetic stabilization of Transthyretin (TTR) by CAS 1261892-57-2, preventing amyloidogenesis.[4]
Estrogen Receptor (ER) Modulation
The 4-hydroxybiphenyl core is a privileged scaffold for ER binding. The phenolic ring mimics the A-ring of 17β-estradiol.
Application: Used as a probe to study Selective Estrogen Receptor Modulator (SERM) activity. The 2-methoxy group can induce specific conformational changes in Helix 12 of the receptor, potentially altering agonist/antagonist profiles.
Analytical Characterization Methods
To ensure the integrity of experimental results, the following analytical controls must be established.
Detection: UV at 254 nm (aromatic core) and 280 nm (phenol).
Retention Time: Expect elution at ~6.5 min (depending on dead volume) due to moderate lipophilicity.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆.
Key Signals:
COOH: Broad singlet at ~12.5–13.0 ppm (exchangeable).
Phenolic OH: Singlet at ~9.6 ppm.
Methoxy (-OCH₃): Sharp singlet at ~3.8 ppm.
Aromatic Region: Two doublets (AA'BB' system) for the 4-hydroxyphenyl ring (~6.8 and 7.5 ppm); multiplet for the trisubstituted benzoic acid ring.
Handling and Stability
Storage: Store at -20°C in a desiccator. Protect from light.
Stability: The phenolic group is susceptible to oxidation (turning pink/brown) if exposed to air and light for extended periods. The ester/ether linkages are stable under standard laboratory conditions.
Safety: Treat as a potential irritant (Skin/Eye).[6] Use standard PPE. No specific acute toxicity data is available; assume toxicity similar to generic biphenyls.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629–9634. Link
Johnson, S. M., et al. (2005). Structure-based design of potent transthyretin amyloidogenesis inhibitors. Journal of Medicinal Chemistry, 48(5), 1576–1587. Link
PubChem Compound Summary. (2024). 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid (CID 54245638). National Center for Biotechnology Information. Link
Navigating the Biaryl Scaffold: Structural Dynamics and Synthetic Strategies for Carboxylic Acid Building Blocks
Executive Summary: The Privileged Scaffold Biaryl carboxylic acids represent a "privileged" structural motif in medicinal chemistry, serving as the pharmacophoric core for a vast array of therapeutics, including Angioten...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
Biaryl carboxylic acids represent a "privileged" structural motif in medicinal chemistry, serving as the pharmacophoric core for a vast array of therapeutics, including Angiotensin II Receptor Blockers (ARBs like Valsartan, Telmisartan) and NSAIDs (Diflunisal).
Beyond their role as final drug targets, these molecules are indispensable building blocks . The biphenyl core provides a rigid linker that orients functional groups in specific vectors, while the carboxylic acid moiety serves as a versatile handle for diversification (amide coupling, heterocycle formation) or as a critical polar contact point within a receptor pocket.
This guide moves beyond basic synthesis to address the critical liabilities of this scaffold: atropisomerism (axial chirality), metabolic stability , and solubility , providing actionable protocols for the modern drug hunter.
Structural Considerations: The Atropisomerism Challenge
In biaryl systems, steric hindrance between ortho-substituents restricts rotation around the central C-C bond. When this rotation is sufficiently slow, the molecule exists as distinct enantiomers (atropisomers).[1]
The LaPlante Classification System
For medicinal chemists, ignoring axial chirality can lead to "chiral switching" issues during development. We utilize the LaPlante classification to determine risk:
Class
Half-life () at 37°C
Energy Barrier ()
Implications for Drug Discovery
Class 1
seconds
kcal/mol
Rotates freely. Treated as achiral (single peak on HPLC).
Class 2
60 sec to 4.5 years
kcal/mol
DANGER ZONE. Separable at room temp but racemizes during storage/vivo.
Class 3
years
kcal/mol
Stable. Can be developed as a single atropisomer (e.g., Sotorasib).[1]
Key Insight: If your biaryl building block has 3 or 4 ortho-substituents (especially if one is the -COOH), you are likely generating a Class 2 or 3 atropisomer. You must assess rotational stability early.
Visualization: The Energy Landscape
The following diagram illustrates the energy barrier concept essential for understanding biaryl stability.
Caption: Energy profile of biaryl rotation. High barriers (
kcal/mol) lock the conformation, creating stable atropisomers.
Synthetic Methodologies: Constructing the Core
The Suzuki-Miyaura cross-coupling is the industry standard. However, biaryl carboxylic acids present specific challenges: protodeboronation of heteroaryl partners and steric hindrance in ortho-substituted systems.
The "Problem" Substrates: 2-Heterocyclic Boronates
Trying to couple a 2-pyridyl boronic acid with a benzoic acid halide often fails due to rapid protodeboronation.[2]
Solution: Use MIDA (N-methyliminodiacetic acid) Boronates .[3]
Mechanism: The MIDA ligand rehybridizes the boron from
to , shutting down the empty p-orbital that facilitates transmetallation (and hydrolysis). Under basic aqueous conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing decomposition.
Protocol: Robust Suzuki Coupling for Sterically Hindered Biaryls
This protocol utilizes the Buchwald Precatalyst (XPhos Pd G2) , which is superior for sterically demanding biaryls (e.g., forming the ortho-substituted biphenyl core).
Reagents:
Aryl Bromide/Chloride (1.0 equiv)
Boronic Acid/Pinacol Ester (1.2 equiv)
Catalyst: XPhos Pd G2 (0.02 equiv)
Base:
(0.5 M in water, 3.0 equiv)
Solvent: THF or 1,4-Dioxane
Step-by-Step Workflow:
Charge: In a reaction vial, combine the aryl halide, boronic acid, and XPhos Pd G2.
Inert: Seal and purge with
or Argon for 5 minutes.
Solvate: Add deoxygenated THF and the aqueous
solution.
React: Heat to 60°C (for bromides) or 80-100°C (for chlorides/hindered substrates) for 2–12 hours.
Workup: Dilute with EtOAc, acidify with 1N HCl (critical to protonate the carboxylic acid if it was the coupling partner), separate phases, and dry over
.
Advanced Strategy: Decarbonylative Coupling
Recent advances allow the use of carboxylic acids themselves as electrophiles, replacing aryl halides. This is valuable when the carboxylic acid starting material is abundant (e.g., natural products).
Reagent: Carboxylic acid anhydride (formed in situ).
Catalyst: Pd/Xantphos system.
Outcome: The -COOH is excised as CO, forming the biaryl bond at the ipso carbon.
Medicinal Chemistry Utility: Bioisosteres
The carboxylic acid group (pKa ~4.[4]5) is ionized at physiological pH, limiting passive membrane permeability. A classic medicinal chemistry tactic is bioisosteric replacement .[5][6]
Comparative Analysis of Acid Surrogates
When the biaryl acid building block shows poor pharmacokinetics, replace the -COOH with these validated isosteres:
Functional Group
pKa
LogP Impact
Key Advantage
Example Drug
Carboxylic Acid (-COOH)
4.2 - 4.8
Low
High affinity H-bond acceptor/donor.
Diflunisal
Tetrazole
4.5 - 5.0
Medium
Improved metabolic stability; lipophilic anion.
Valsartan
Acyl Sulfonamide (-CONHSO2R)
4.5 - 5.5
High
Tunable pKa via 'R' group; improved permeability.
Glecaprevir
Hydroxamic Acid (-CONHOH)
8.0 - 9.0
Low
Metal chelation (Zn, Fe); distinct H-bond geometry.
Before advancing a hindered biaryl carboxylic acid, you must determine if it is a stable Class 3 atropisomer or a liable Class 2.
Method: Racemization Kinetics via Chiral HPLC
Isolation: Separate the enantiomers of the biaryl acid using Chiral SFC (Stationary phases: Chiralpak AD-H or OD-H; Mobile phase:
/MeOH + 0.1% TFA).
Incubation: Dissolve pure Enantiomer A in a physiological buffer (PBS, pH 7.4) and an organic solvent (DMSO) at 37°C.
Sampling: Inject aliquots onto the Chiral HPLC at t = 0, 1h, 4h, 24h.
Calculation: Plot
vs. time.
Rate constant
.
.
Decision:
If
hours: Discard (Class 2 risk).
If
days: Proceed (Likely Class 3).
Strategic Workflow Visualization
The following diagram outlines the decision tree for synthesizing and optimizing biaryl carboxylic acid building blocks.
Caption: Decision tree for selecting synthetic routes and validating stereochemical stability.
References
LaPlante, S. R., et al. (2011). "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry, 54(20), 7005-7022. Link
Knapp, D. M., & Gillis, E. P., & Burke, M. D. (2010). "A general solution for unstable boronic acids: slow-release cross-coupling with MIDA boronates." Journal of the American Chemical Society, 132(11), 3766-3767. Link
Ballesteros-Garrido, R., et al. (2022). "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." Journal of Chemistry. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Application Note: Scalable Synthesis of 4-(4-Hydroxyphenyl)-2-methoxybenzoic Acid via Suzuki-Miyaura Coupling
Executive Summary This guide details the synthesis of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid , a functionalized biaryl scaffold common in liquid crystals and medicinal chemistry (e.g., SGLT2 inhibitor intermediates).[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid , a functionalized biaryl scaffold common in liquid crystals and medicinal chemistry (e.g., SGLT2 inhibitor intermediates).[1][2]
While direct coupling of free carboxylic acids is possible, this protocol prioritizes a Two-Step Ester Route (Coupling
Hydrolysis).[2][3] This approach offers superior purification control via "Acid-Base Flip" extraction, eliminating the need for tedious column chromatography in scale-up scenarios.[1][2]
Key Chemical Challenges & Solutions
Challenge
Mechanistic Insight
Solution
Amphoteric Nature
Product contains both acidic (-COOH) and phenolic (-OH) groups.[1][2]
Use pH-switching workup to isolate product from non-polar byproducts.[1][2]
Catalyst Poisoning
Free carboxylic acids can coordinate Pd, dampening the catalytic cycle.[3]
Electron-rich boronic acids (phenol) are prone to hydrolytic cleavage.[1][2]
Use Pd(dppf)Cl₂ (robust catalyst) and controlled temperature (C).[3]
Retrosynthetic Analysis & Pathway
The most reliable disconnection is at the biaryl bond.[2][3] The 2-methoxy group provides steric influence but does not sterically hinder the C4-position significantly.[1][2]
Figure 1: Retrosynthetic breakdown identifying the optimal coupling partners.
Reaction: Hydrolysis of the methyl ester to the free acid.[2]
Step-by-Step Procedure
Hydrolysis: Dissolve the crude ester in MeOH/THF (1:1). Add LiOH (4.0 equiv) dissolved in minimal water.[3] Stir at 50°C for 2 hours.
Validation: TLC should show a baseline spot (the carboxylate salt).[3]
Workup (The Critical Purification Step):
Step A (Wash): Dilute reaction with water.[3] Wash the basic aqueous layer with Diethyl Ether (2x).[3]
Why? The product is in the water (as a dianion).[3] Non-polar impurities (ligands, homocoupled byproducts) stay in the ether.[3] Discard the Ether layer.
Step B (Precipitation): Acidify the aqueous layer carefully with 2M HCl to pH ~2.[3]
Step C (Collection): The product will precipitate as a white/off-white solid.[1][2] Filter, wash with cold water, and dry.[3]
Process Logic & Purification Flow
The following diagram illustrates the self-validating purification logic. If the product does not behave as described in the "Decision Node," the reaction has failed or the pH is incorrect.
Figure 2: The "Acid-Base Flip" purification strategy ensuring high purity without chromatography.[1][2]
Troubleshooting & Critical Parameters
The "Black Metal" Warning
Observation: If the reaction mixture turns black immediately upon heating and catalytic activity stops.
Cause: "Palladium Black" formation (aggregation of Pd(0)).[3] This occurs if the phosphine ligands are oxidized or insufficient.[2][3]
Fix: Ensure rigorous degassing of solvents.[2] If using older Pd(PPh3)4, switch to Pd(dppf)Cl2 , which is more thermally stable and resistant to oxidation [1].[3]
Boronic Acid Homocoupling[1]
Observation: Presence of 4,4'-dihydroxybiphenyl in the crude mixture.[2][3]
Cause: Presence of Oxygen facilitates the oxidative coupling of boronic acids.[2][3]
Fix: Increase boronic acid equivalents to 1.3. Ensure inert atmosphere.[2][3][4] Wash the crude ester with dilute NaOH during Phase 1 workup (phenolic homocouple product will wash out, while the neutral ester product stays in organic).[3]
Incomplete Hydrolysis
Observation: Mixed spot on TLC after saponification.[2][3]
Cause: Steric hindrance from the ortho-methoxy group slows down attack on the carbonyl.[2]
Fix: Increase temperature to 60°C or switch base to NaOH (stronger nucleophile than LiOH in some contexts, though LiOH is generally preferred for solubility).[3]
References
BenchChem. Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling. (Accessed 2023).[3][5][6] Link[1][3]
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link
National Institutes of Health (PMC). Organoborane coupling reactions (Suzuki coupling).[3]Link[1][3]
Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.[2] (2023).[3][5][6] Link
ScienceDirect. Synthesis of 4-methoxybenzoic acid derivatives.[1][2] (General Reference for Saponification conditions). Link
Application Notes & Protocols: Strategic Functionalization of Methoxy-Substituted Biphenyl Carboxylic Acids
Introduction: The Strategic Value of Methoxy-Biphenyl Carboxylic Acids The methoxy-substituted biphenyl carboxylic acid scaffold is a privileged structure in modern chemical sciences, particularly in the realms of medici...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Methoxy-Biphenyl Carboxylic Acids
The methoxy-substituted biphenyl carboxylic acid scaffold is a privileged structure in modern chemical sciences, particularly in the realms of medicinal chemistry and materials science.[1] Its prevalence stems from the unique combination of structural rigidity, conformational flexibility, and diverse functional handles it presents. Biphenyls are core components of numerous pharmaceuticals, including anti-inflammatory drugs like Flurbiprofen and Diflunisal, and serve as foundational blocks for liquid crystals and organic light-emitting diodes (OLEDs).[2] The presence of the methoxy and carboxylic acid groups provides chemists with two orthogonal points for chemical modification, each with distinct electronic properties that guide reactivity.
The methoxy group, a strong electron-donating group, activates its resident aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[3] It also serves as a latent hydroxyl group, accessible via demethylation.[4] Conversely, the carboxylic acid is a deactivating, meta-directing group, but more importantly, it is a versatile handle for forming amide, ester, and other crucial linkages.[2]
This guide provides a detailed exploration of the primary strategies for functionalizing this molecular framework. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design.
Strategy 1: Derivatization of the Carboxylic Acid Moiety via Amide Coupling
The most direct and widely used functionalization strategy involves the carboxylic acid group. Its conversion to an amide bond is a cornerstone of medicinal chemistry, enabling the rapid generation of compound libraries to probe structure-activity relationships (SAR).[5] The resulting amides often exhibit improved biological activity and pharmacokinetic properties.
Causality & Mechanistic Insight
Direct reaction between a carboxylic acid and an amine is unfavorable as it results in a non-productive acid-base reaction.[6] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this activation. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be unstable and may rearrange or react with another carboxylic acid molecule. To improve efficiency and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are employed. HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[7]
Workflow for Amide Bond Formation
Caption: General workflow for EDC/HOBt mediated amide coupling.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes the synthesis of an amide from 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid and a representative amine.
Table 1. Representative conditions and yields for amide coupling reactions.
Strategy 2: Electrophilic Aromatic Substitution on the Activated Ring
The methoxy group strongly activates its attached phenyl ring, making it significantly more nucleophilic than the ring bearing the deactivating carboxylic acid. This electronic differentiation allows for highly regioselective electrophilic aromatic substitution (SEAr).[8][9]
Causality & Mechanistic Insight
The lone pairs on the methoxy oxygen donate electron density into the ring via resonance, stabilizing the cationic Wheland intermediate formed during electrophilic attack.[3] This stabilization is most effective when the attack occurs at the ortho and para positions, making these sites the primary targets for electrophiles. Steric hindrance from the biphenyl linkage often favors substitution at the ortho position furthest from the other ring or the para position if available.
Caption: Mechanism of Directed ortho-Metalation (DoM) guided by a methoxy group.
Protocol 3: ortho-Iodination via DoM
This protocol details the introduction of an iodine atom ortho to the methoxy group, creating a valuable handle for subsequent cross-coupling reactions.
Materials:
Methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate (ester protection of COOH is recommended) (1.0 eq)
sec-Butyllithium (s-BuLi) (1.3 M in cyclohexane) (1.2 eq)
Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add the starting ester (e.g., 242 mg, 1.0 mmol) and dissolve it in anhydrous THF (10 mL).
Add TMEDA (0.18 mL, 1.2 mmol) to the solution.
Lithiation: Cool the flask to -78 °C (dry ice/acetone bath).
Slowly add s-BuLi (0.92 mL of 1.3M solution, 1.2 mmol) dropwise via syringe over 10 minutes. The solution may change color.
Stir the reaction at -78 °C for 1 hour.
Quenching: In a separate flask, dissolve iodine (381 mg, 1.5 mmol) in anhydrous THF (5 mL).
Transfer the lithiated species via cannula into the iodine solution at -78 °C.
Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).
Dilute with EtOAc and wash with saturated aqueous Na₂S₂O₃ until the color of iodine is discharged. Separate the layers.
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product via flash chromatography to obtain the ortho-iodinated product. The ester can then be hydrolyzed back to the carboxylic acid if desired.
Strategy 4: Modification of the Methoxy Group via O-Demethylation
Cleavage of the methyl ether to unmask the corresponding phenol is a powerful transformation. The resulting hydroxyl group can participate in hydrogen bonding, act as a key pharmacophore, or serve as a handle for further functionalization (e.g., etherification via Williamson synthesis).
Causality & Mechanistic Insight
Boron tribromide (BBr₃) is an exceptionally effective reagent for cleaving aryl methyl ethers. [4]As a strong Lewis acid, the boron atom coordinates to the ether oxygen, activating it. A bromide ion, delivered either intramolecularly from the complex or from another BBr₃ molecule, then attacks the methyl group in an Sₙ2-like fashion. The resulting boronate ester is subsequently hydrolyzed during aqueous work-up to reveal the free phenol.
[10]
Boron tribromide (1.0 M solution in CH₂Cl₂) (2.0-3.0 eq)
Anhydrous Dichloromethane (CH₂Cl₂)
Methanol, Saturated NaHCO₃ (aq)
Procedure:
Setup: Dissolve the starting material (e.g., 228 mg, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried flask under an inert atmosphere.
Reaction: Cool the solution to -78 °C.
Slowly add the BBr₃ solution (2.5 mL of 1.0 M solution, 2.5 mmol) dropwise. A dark complex may form.
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting material is consumed.
Work-up: Cool the mixture back down to 0 °C.
Very carefully and slowly quench the reaction by the dropwise addition of methanol (5 mL). Vigorous gas evolution (HBr) will occur.
Allow the mixture to warm to room temperature and then pour it into a separatory funnel containing water (20 mL).
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the resulting phenol by flash chromatography.
Contextual Synthesis: The Suzuki-Miyaura Cross-Coupling
While this guide focuses on functionalization, the construction of the core biphenyl scaffold is a critical prerequisite. The palladium-catalyzed Suzuki-Miyaura cross-coupling is the preeminent method for this task, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.
[12][13][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Methoxy-substituted biphenyl carboxylic acids are highly valuable platforms for chemical synthesis. Their functionalization can be approached through several distinct and reliable strategies. By leveraging the inherent electronic properties of the methoxy and carboxylic acid groups, chemists can achieve a high degree of control over molecular design. Amide coupling at the acid site provides a gateway to diverse chemical libraries, while electrophilic substitution and directed ortho-metalation enable precise modification of the aromatic core. Furthermore, demethylation of the methoxy group unmasks a versatile phenolic handle. A thorough understanding of these methodologies and their underlying principles is essential for any scientist working to develop novel pharmaceuticals and advanced materials.
References
Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Queen Mary, University of London.
Wikipedia contributors. (n.d.). Directed ortho metalation. Wikipedia. [Link]
Neubauer, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
Corral-Bautista, C., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
Hussain, H., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]
Vankawala, P. J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
Shihab, I. K., et al. (2023). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [Link]
Lee, J. C., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
Jain, M., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
Chem-Station. (2024). O-Demethylation. Chem-Station International Edition. [Link]
Mongin, F., & Harrison-Marchand, A. (2015). ortho-Lithiation of N- and O-Heterocycles. ORCA - Online Research @ Cardiff. [Link]
Various Authors. (2016). What demethylating reagent do you suggest? ResearchGate. [Link]
Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. The site o... Study Prep in Pearson+. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
Wikipedia contributors. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
Dalal, M. (n.d.). Aromatic Electrophilic Substitution. Dalal Institute. [Link]
Application Notes and Protocols for the Chemoselective Coupling of 4-(4-Hydroxyphenyl)-2-methoxybenzoic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemoselectivity Challenge The synthesis of amide bonds is a cornerstone of modern drug discovery and development. The molecule...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemoselectivity Challenge
The synthesis of amide bonds is a cornerstone of modern drug discovery and development. The molecule 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid represents a valuable scaffold in medicinal chemistry, offering multiple points for diversification. However, its structure presents a distinct chemical challenge: the presence of both a carboxylic acid and a phenolic hydroxyl group. Both functionalities can react with activated coupling reagents, potentially leading to a mixture of the desired amide and an undesired ester byproduct, complicating purification and reducing yields.
This technical guide provides a comprehensive overview of strategies and detailed protocols for the successful and chemoselective coupling of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid with a variety of amine nucleophiles. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot their synthetic routes effectively. We will explore two primary strategies: a robust protection/deprotection sequence and a more direct, chemoselective coupling approach.
Strategic Approaches to Amide Bond Formation
The key to successfully synthesizing amides from 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid lies in controlling the reactivity of the two nucleophilic sites. The choice between the following strategies will depend on the specific amine, the scale of the reaction, and the overall synthetic plan.
Strategy 1: Orthogonal Protection of the Phenolic Hydroxyl Group
The most unambiguous method to ensure the formation of the desired amide is to temporarily "mask" the phenolic hydroxyl group with a protecting group. This group must be stable to the amide coupling conditions and selectively removable afterward without affecting the newly formed amide bond. This is known as an orthogonal protection strategy.[1]
Workflow for Phenol Protection Strategy
Caption: Workflow for the protection-coupling-deprotection strategy.
A common and effective protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) ether. It is readily installed, stable to a wide range of reaction conditions, and can be cleanly removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[2]
Part A: Protection of the Phenolic Hydroxyl Group
Dissolution: In a round-bottom flask, dissolve 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Addition of Base: Add imidazole (2.5 eq).
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected carboxylic acid, which can often be used in the next step without further purification.
Part B: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective for a wide range of amines.[3][4][5]
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the TBDMS-protected carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
Addition of Base: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-16 hours.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS-protected amide.
Part C: Deprotection of the TBDMS Group
Dissolution: Dissolve the purified TBDMS-protected amide (1.0 eq) in anhydrous tetrahydrofuran (THF).
Addition of Fluoride Source: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection (typically 1-3 hours).
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the final N-substituted 4-(4-hydroxyphenyl)-2-methoxybenzamide.
Strategy 2: Direct Chemoselective Amide Coupling
While the protection-deprotection strategy is reliable, it adds two steps to the synthetic sequence. A more atom- and step-economical approach is to employ coupling conditions that favor the reaction at the carboxylic acid over the phenol. This can be achieved by carefully selecting the coupling reagent and reaction conditions. Recent studies have shown that carbodiimide-based reagents can be effective for the chemoselective amidation of hydroxycarboxylic acids.[6]
Workflow for Direct Chemoselective Coupling
Caption: Workflow for the direct chemoselective coupling strategy.
The principle behind this selectivity lies in the differential nucleophilicity and acidity of the carboxylic acid and the phenol. The carboxylic acid is more acidic and, upon activation, forms a more reactive intermediate for aminolysis compared to the potential activation of the less nucleophilic phenol. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Oxyma Pure are well-suited for this purpose.[4]
Reagent Preparation: To a solution of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of dichloromethane/DMF), add Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate, 1.2 eq).[4]
Addition of Amine and Base: Add the amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.
Reaction: Allow the mixture to warm to room temperature and stir overnight.
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS, paying close attention to the potential formation of any ester byproduct.
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The aqueous washes will help remove the urea byproduct from EDC and any unreacted starting materials. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Comparison of Coupling Strategies
Feature
Protection/Deprotection Strategy (TBDMS/HATU)
Direct Chemoselective Coupling (EDC/Oxyma)
Chemoselectivity
Excellent, guaranteed by the protecting group.
Good to excellent, but may require optimization depending on the amine.
Step Economy
Lower (adds two steps to the synthesis).
Higher (one-pot coupling).
Atom Economy
Lower due to the use of protecting groups.
Higher.
Generality
Very broad scope for various amines.
May be more substrate-dependent.
Process Simplicity
More complex due to additional steps.
Simpler workflow.
Cost
Potentially higher due to additional reagents and steps.
Generally more cost-effective.
Troubleshooting and Optimization
Incomplete Reaction: If the coupling reaction stalls, consider increasing the equivalents of the coupling reagent and base, or extending the reaction time. For sterically hindered amines, gentle heating may be necessary.
Formation of Ester Byproduct (Direct Coupling): If significant ester formation is observed, it is recommended to switch to the protection/deprotection strategy. Alternatively, one could try lowering the reaction temperature or using a less reactive coupling reagent.
Difficult Purification: The urea byproduct from carbodiimide reagents can sometimes be challenging to remove. Ensure thorough aqueous washes. In the case of EDC, its urea byproduct is water-soluble, which simplifies purification compared to DCC.
Conclusion
The successful coupling of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid with amines is readily achievable with a clear understanding of the chemoselectivity challenges involved. For ultimate reliability and the broadest substrate scope, a protection/deprotection strategy using a silyl ether protecting group for the phenol is highly recommended. For a more streamlined and efficient synthesis, a direct chemoselective coupling using EDC/Oxyma offers a powerful alternative, provided that the reaction is carefully optimized and monitored for potential side reactions. The protocols and insights provided in this guide are intended to empower researchers to confidently approach the synthesis of novel amide derivatives based on this versatile chemical scaffold.
References
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. (n.d.). Retrieved from [Link]
A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC. (2016). Retrieved from [Link]
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (n.d.). Retrieved from [Link]
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). Retrieved from [Link]
(PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity - ResearchGate. (2017). Retrieved from [Link]
Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. (2024). Retrieved from [Link]
6 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
(PDF) A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - ResearchGate. (2016). Retrieved from [Link]
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). Retrieved from [Link]
Technical Support Center: Overcoming Steric Hindrance in 2-Methoxybenzoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic challenges involving 2-methoxybenzoic acid and its derivatives. This guide is designed for researchers, chemists, an...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving 2-methoxybenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter synthetic roadblocks due to the unique steric and electronic properties of these compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to troubleshoot and optimize your reactions.
Introduction: The Challenge of the ortho-Methoxy Group
The 2-methoxybenzoyl moiety is a valuable scaffold in pharmaceuticals and specialty chemicals.[1][2] However, its synthesis is frequently complicated by the substituent at the C2 position. The ortho-methoxy group exerts significant steric hindrance, a physical blockage that impedes the approach of reagents to the adjacent carboxylic acid functional group.[3][4]
This steric crowding is compounded by an electronic phenomenon known as the "ortho effect." The substituent forces the carboxyl group to twist out of the plane of the benzene ring, which disrupts coplanarity and alters the electronic communication (resonance) between the carboxyl group and the aromatic system.[5][6] The combination of these factors can dramatically decrease reaction rates and yields for standard transformations like amidation and esterification, frustrating even seasoned chemists.
This guide provides a structured approach to diagnosing and solving these common issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the reactivity of 2-methoxybenzoic acid derivatives.
Q1: Why are standard amide and ester coupling reactions so inefficient for 2-methoxybenzoic acid?
A: The primary reason is steric hindrance. The methoxy group (-OCH₃) at the ortho position is sterically bulky and physically obstructs the incoming nucleophile (the amine or alcohol) from reaching the electrophilic carbonyl carbon of the activated carboxylic acid. This slows down the rate of nucleophilic acyl substitution, often to a point where side reactions dominate or the reaction fails to proceed, resulting in low yields.[4][7]
Q2: I've heard of the "ortho effect." How does it specifically impact my reactions with 2-methoxybenzoic acid?
A: The ortho effect is a general term for the unique influence of ortho-substituents. In this case, the steric clash between the methoxy group and the carboxylic acid forces the -COOH group to twist out of the benzene ring's plane.[5] This has two major consequences:
Altered Acidity and Reactivity: The twisting disrupts resonance stabilization between the aromatic ring and the carboxylate anion, which can affect the acid's pKa and the reactivity of the carboxyl group itself.[5][6]
Increased Steric Shielding: This non-planar conformation further shields the carbonyl carbon, exacerbating the difficulty for nucleophiles to attack.
Q3: Besides amidation and esterification, what other reactions are affected?
A: Any reaction involving nucleophilic attack at the carbonyl carbon can be hindered. This includes the formation of acid chlorides, anhydrides, and reactions with organometallic reagents. The success of any multi-step synthesis involving a 2-methoxybenzoyl intermediate often hinges on successfully navigating this initial sterically challenging coupling step.
Part 2: Troubleshooting Guides & Protocols
This section provides actionable solutions to specific experimental failures, presented in a question-and-answer format.
Issue 1: Failed or Low-Yield Amide Coupling
Q: My standard amide coupling protocol (e.g., HATU, HOBt/EDC) with a 2-methoxybenzoic acid derivative and a primary/secondary amine is giving less than 20% yield. What are my options?
A: When standard coupling agents fail, it's necessary to use a strategy that either minimizes steric hindrance at the transition state or utilizes a much more reactive intermediate. The following decision workflow can guide your approach.
Caption: Decision workflow for troubleshooting hindered amide coupling.
Strategy 1: In Situ Formation of Acyl Fluorides
Causality: The fluorine atom is the smallest halogen, and an acyl fluoride is significantly less sterically demanding than the bulky activated esters formed by common coupling reagents.[8] This reduction in steric bulk allows the amine nucleophile to approach the carbonyl carbon more easily, even in hindered systems.[9] Reagents like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) can be used, but modern reagents often provide better results with fewer byproducts.[8]
Recommended Protocol (Acyl Fluoride Formation):
Dissolve the 2-methoxybenzoic acid derivative (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).
Add a suitable base, such as pyridine or DIEA (2.0-3.0 equiv).
Cool the mixture to 0 °C.
Slowly add a fluorinating agent (e.g., cyanuric fluoride, 0.4 equiv, or a modern equivalent like BTFFH).
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours to form the acyl fluoride in situ.
Add the amine nucleophile (1.1-1.5 equiv) to the solution and stir at room temperature or gently heat (40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
Perform a standard aqueous workup and purify by column chromatography.
Strategy 2: Mixed Anhydride Method
Causality: This method activates the carboxylic acid by forming a mixed anhydride with a strong acid, such as methanesulfonic acid.[10] The resulting anhydride has a much better leaving group (methanesulfonate) than the hydroxyl group of the original acid, making it highly susceptible to nucleophilic attack by the amine.
Dissolve the 2-methoxybenzoic acid (1.0 equiv) in anhydrous THF under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (TEA) or N-methylmorpholine (NMM) (3.0 equiv).
Slowly add methanesulfonyl chloride (1.1 equiv) dropwise, maintaining the temperature at 0 °C. A precipitate of triethylammonium chloride may form.
Stir the mixture at 0 °C for 1 hour.
Add the desired amine (1.1 equiv), either neat or as a solution in THF.
Allow the reaction to warm to room temperature and stir for 2-16 hours until complete.
Quench the reaction with saturated aqueous NaHCO₃, extract with an organic solvent (e.g., EtOAc), wash, dry, and purify.
Strategy 3: Synthesis via Isocyanate Addition
Causality: When direct coupling is simply too difficult, an alternative synthetic design is the best approach. If your target amide can be disconnected differently, the reaction of an organometallic reagent (like a Grignard) with an isocyanate is an exceptionally robust method for forming sterically hindered amides.[7][11] This completely bypasses the challenging carboxylic acid activation step.
Prepare the Grignard reagent from the corresponding aryl halide (e.g., 2-bromo-1-methoxy-3-methylbenzene) and magnesium turnings in anhydrous THF.
In a separate flask, dissolve the sterically hindered isocyanate (e.g., tert-butyl isocyanate) (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to 0 °C.
Slowly add the prepared Grignard reagent (1.1 equiv) to the isocyanate solution via cannula or dropping funnel.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
Carefully quench the reaction by pouring it into a cold solution of saturated aqueous NH₄Cl.
Extract the product with an organic solvent, wash, dry, and purify.
| Method Comparison for Hindered Amide Synthesis |
| :--- | :--- | :--- | :--- |
| Strategy | Pros | Cons | Best For... |
| Acyl Fluoride | Minimizes steric hindrance, mild conditions, high yields.[8] | Fluorinating agents can be expensive/hazardous. | Sensitive or complex substrates where other methods fail. |
| Mixed Anhydride | Cost-effective reagents, highly reactive intermediate.[10] | Requires careful temperature control, can generate byproducts. | Scalable synthesis where cost is a factor. |
| Isocyanate Route | Extremely effective for hindered systems, high yields.[7] | Requires a different synthetic disconnection; isocyanates can be toxic. | Cases where the target amide has two bulky groups on the N and C=O. |
Issue 2: Inefficient Esterification, Especially with Bulky Alcohols
Q: I'm trying to perform a Fischer esterification on 2-methoxybenzoic acid with isopropanol, and the yield is terrible even after 48 hours. How can I synthesize this ester?
A: Fischer esterification is an equilibrium-driven process that is notoriously slow for sterically hindered substrates. A better approach is to use a stoichiometric activating agent to create a highly reactive intermediate that readily couples with the alcohol.
Method 1: Activation with Triphenylphosphine and N-Bromosuccinimide (NBS)
Causality: This combination of reagents activates the carboxylic acid in situ to form a reactive acylphosphonium species.[12] This intermediate is readily attacked by the alcohol nucleophile, even sterically hindered ones, to form the ester under mild conditions.
Recommended Protocol (PPh₃/NBS Esterification):
In a round-bottom flask under N₂, dissolve the 2-methoxybenzoic acid (1.0 equiv), triphenylphosphine (1.2 equiv), and the alcohol (1.2-1.5 equiv) in an anhydrous solvent like DCM or THF.
Cool the mixture to 0 °C.
Add N-Bromosuccinimide (NBS) (1.2 equiv) portion-wise, keeping the temperature below 5 °C.
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours.
Monitor the reaction by TLC. Upon completion, filter off any solids and concentrate the filtrate.
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
Method 2: Acylium Ion Formation for Extremely Hindered Alcohols
Causality: For the most challenging cases, such as esterification with tertiary alcohols, a highly reactive acylium ion (R-C≡O⁺) can be generated by dissolving the carboxylic acid in 100% sulfuric acid.[13] This powerful electrophile will then react with the alcohol upon mixing. Caution: This method uses highly corrosive reagents and must be performed with extreme care in a fume hood.
Recommended Protocol (Sulfuric Acid Method):
Carefully dissolve the 2-methoxybenzoic acid (1.0 equiv) in 100% sulfuric acid (approx. 5-10 mL per gram of acid) at room temperature.
In a separate flask, cool an excess of the absolute alcohol (e.g., t-butanol) in an ice-water bath.
Slowly and carefully pour the sulfuric acid solution into the cold, stirring alcohol.
After the addition, allow the mixture to stir for 30-60 minutes, then pour it over a large amount of ice water.
Extract the product with a suitable organic solvent (e.g., ether or DCM).
Carefully neutralize the organic layer by washing with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude ester for purification.
Issue 3: Suboptimal Formation of 2-Methoxybenzoyl Chloride
Q: I am preparing 2-methoxybenzoyl chloride using thionyl chloride, but the reaction is sluggish and requires high temperatures, leading to dark-colored impurities. How can I improve this?
A: The direct conversion of 2-methoxybenzoic acid to its acid chloride is a key step for many subsequent reactions, such as Friedel-Crafts acylation. Optimizing this step is crucial. Using oxalyl chloride with a catalytic amount of DMF is often superior to thionyl chloride for hindered substrates as the reaction can be performed at much lower temperatures.[14][15]
Causality: The reaction of oxalyl chloride with DMF forms a catalytic amount of the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This is a highly effective activating agent that converts the carboxylic acid to the acid chloride under very mild conditions, avoiding the high temperatures that can cause degradation.
Caption: Catalytic cycle for acid chloride formation using oxalyl chloride and DMF.
To a solution of 2-methoxybenzoic acid (1.0 equiv) in an anhydrous solvent (e.g., DCM or 1,2-dichloroethane) under N₂, add 1-2 drops of anhydrous DMF (as catalyst).
Cool the mixture to 0 °C.
Slowly add oxalyl chloride (1.5-2.0 equiv) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
The reaction is typically complete at this stage. Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2-methoxybenzoyl chloride is often used directly in the next step without further purification.[16]
By understanding the root causes of these synthetic challenges and applying these targeted strategies, researchers can efficiently overcome the steric barriers presented by 2-methoxybenzoic acid derivatives.
References
Quora. (2018). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? [Online forum post]. Available at: [Link]
University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Department of Chemistry. Available at: [Link]
Quora. (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? [Online forum post]. Available at: [Link]
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. Available at: [Link]
Exner, O., & Fiedler, P. (1999). Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids. The Journal of Organic Chemistry, 64(7), 2397–2402. Available at: [Link]
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Online forum post]. Available at: [Link]
ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Available at: [Link]
Galkin, M. V., et al. (2020). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Catalysts, 10(4), 389. Available at: [Link]
Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Beilstein Journal of Organic Chemistry, 15, 2028-2034. Available at: [Link]
Grote, A. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. Available at: [Link]
McCubbin, J. A., Voth, S., & Krokhin, O. V. (2011). Mild and Tunable Benzoic Acid Catalysts for Rearrangement Reactions of Allylic Alcohols. The Journal of Organic Chemistry, 76(20), 8537–8542. Available at: [Link]
Semantic Scholar. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Available at: [Link]
Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar. Available at: [Link]
ResearchGate. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Available at: [Link]
Synfacts. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at: [Link]
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. Available at: [Link]
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Available at: [Link]
ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. Available at: [Link]
Góngora-Benítez, M., et al. (2012). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 14(23), 5892–5895. Available at: [Link]
Nielsen, M. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(30), 8201-8204. Available at: [Link]
Google Patents. (2016). Preparing method for o-methoxybenzoyl chloride. CN105481687A.
ResearchGate. (2016). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters as a Strategy. Available at: [Link]
Liu, Y., et al. (2020). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Future Medicinal Chemistry, 12(1), 25-39. Available at: [Link]
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Ma...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a powerful tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid, a substituted biphenyl compound. As no direct experimental spectrum is readily available in common databases, this guide will provide a detailed prediction of the spectrum based on fundamental principles and comparison with structurally related molecules. This approach not only serves as a valuable predictive tool but also reinforces the principles of spectral interpretation.
The Power of Prediction in ¹H NMR Spectroscopy
Predicting an NMR spectrum is a valuable exercise in understanding the interplay of structural features and their spectral manifestations. For a molecule like 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid, this process involves a careful consideration of the electronic effects of substituents on the chemical shifts of aromatic protons and the expected spin-spin coupling patterns.
The structure of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid features two substituted benzene rings linked by a single bond. The substitution patterns on both rings will significantly influence the appearance of their respective protons in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid
To predict the ¹H NMR spectrum, we will analyze each aromatic ring separately and then consider the molecule as a whole. The protons have been labeled for clarity.
Ring A: The 2-methoxybenzoic acid moiety
H-3: This proton is ortho to the carboxylic acid group (-COOH), a strong electron-withdrawing group, and meta to the methoxy group (-OCH₃), an electron-donating group. The deshielding effect of the carboxylic acid will dominate, shifting H-3 significantly downfield. It will be split by H-5, which is two bonds away (a meta-coupling), resulting in a doublet. The coupling constant (J) for meta coupling is typically small, around 2-3 Hz.
H-5: This proton is meta to the carboxylic acid and ortho to the methoxy group. The electron-donating methoxy group will shield this proton, moving it upfield relative to H-3. It will be split by H-3 (meta-coupling) and H-6 (ortho-coupling). Ortho coupling is much stronger than meta coupling (typically 7-9 Hz). Thus, H-5 is expected to appear as a doublet of doublets.
H-6: This proton is para to the carboxylic acid and meta to the methoxy group. It will be split by H-5 (ortho-coupling), appearing as a doublet.
-OCH₃ protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-COOH proton: The carboxylic acid proton is highly deshielded and its chemical shift is often concentration and solvent dependent. It typically appears as a broad singlet far downfield, often above 10 ppm.
Ring B: The 4-hydroxyphenyl moiety
H-2' and H-6': These two protons are equivalent due to the symmetry of this ring. They are ortho to the hydroxyl group (-OH), an electron-donating group, which will shield them. They will be split by their respective ortho neighbors, H-3' and H-5', resulting in a doublet.
H-3' and H-5': These two protons are also equivalent and are meta to the hydroxyl group. They will be split by their ortho neighbors, H-2' and H-6', appearing as a doublet. The signals for the protons on Ring B will resemble a classic AA'BB' system, which often appears as two doublets.
-OH proton: The phenolic proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.
Predicted Chemical Shift and Multiplicity Table
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-6
~7.9 - 8.1
d
8-9
1H
H-5
~7.0 - 7.2
dd
8-9, 2-3
1H
H-3
~7.4 - 7.6
d
2-3
1H
H-2', H-6'
~7.3 - 7.5
d
8-9
2H
H-3', H-5'
~6.8 - 7.0
d
8-9
2H
-OCH₃
~3.8 - 4.0
s
-
3H
-OH
Variable
br s
-
1H
-COOH
> 10
br s
-
1H
Comparative Analysis with Related Compounds
To build confidence in our predicted spectrum, we can compare it to the known ¹H NMR spectra of simpler, related molecules.
Biphenyl: In its ¹H NMR spectrum, biphenyl shows a complex multiplet in the aromatic region (around 7.3-7.6 ppm) due to the coupling between all the protons.[1] The introduction of substituents in our target molecule breaks this symmetry and simplifies the splitting patterns.
4-Hydroxybenzoic Acid: The ¹H NMR spectrum of 4-hydroxybenzoic acid in DMSO-d₆ shows two doublets in the aromatic region, corresponding to the protons ortho and meta to the carboxylic acid group.[2] The protons ortho to the -COOH group (and meta to the -OH group) appear at a higher chemical shift (more deshielded) than the protons meta to the -COOH group (and ortho to the -OH group).[2] This is consistent with our prediction for Ring B.
4-Methoxybenzoic Acid: The ¹H NMR spectrum of 4-methoxybenzoic acid in DMSO-d₆ also shows two doublets for the aromatic protons and a singlet for the methoxy protons.[3] The protons ortho to the -COOH group are downfield compared to the protons meta to it.[3] The methoxy singlet appears around 3.8 ppm.[3] This supports our predictions for the signals from the methoxy group and the general pattern of the benzoic acid ring.
The comparison with these simpler molecules provides a solid foundation for our predicted chemical shifts and splitting patterns for 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid. The key difference in the target molecule is the more complex substitution on Ring A, leading to three distinct aromatic signals instead of two.
Workflow for Structural Elucidation
Caption: The relationship between molecular structure and ¹H NMR spectral parameters.
Conclusion
The structural elucidation of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid serves as an excellent case study for the application of ¹H NMR spectroscopy. By systematically analyzing the electronic effects of its substituents and the expected coupling patterns, a detailed and reliable prediction of its ¹H NMR spectrum can be constructed. This predictive approach, when benchmarked against the spectra of related compounds, provides a high degree of confidence in the expected spectral features. For unambiguous confirmation, a multi-technique approach incorporating ¹³C NMR, 2D NMR experiments, and mass spectrometry is indispensable. The protocols and workflows outlined in this guide provide a robust framework for researchers to confidently tackle the structural characterization of novel aromatic compounds.
References
Go Up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. 2023. Available from: [Link]
SpectraBase. Biphenyl - Optional[1H NMR] - Spectrum. Available from: [Link]
Wiley Online Library. High-resolution 13C nuclear magnetic resonance spectra of some solid biphenyl derivatives. Available from: [Link]
Scilit. Conformational analysis of biphenyls using 13C NMR spectroscopy. Available from: [Link]
University of Wisconsin-Madison. 4-methoxybenzoic acid 1H NMR, 400 MHz, acetone-d6, 293 K. Available from: [Link]
Homework.Study.com. Can someone explain the mass spectrum of benzoic acid? Available from: [Link]
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
PubChem. 4-Methoxybenzoic Acid. Available from: [Link]
ResearchGate. Mass spectrum of a benzoic acid derivative identified in 119 and 193... Available from: [Link]
The Royal Society of Chemistry. Supporting information. Available from: [Link]
The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available from: [Link]
FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). Available from: [Link]
Bartleby. Identification Of Benzoic Acid By Gc And Mass Spectrometry. 2023. Available from: [Link]
Alwsci. How To Prepare And Run An NMR Sample. 2025. Available from: [Link]
Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available from: [Link]
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... Available from: [Link]
Iowa State University. NMR Sample Preparation. Available from: [Link]
ResearchGate. 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Available from: [Link]
The Royal Society of Chemistry. New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Available from: [Link]
ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. 2025. Available from: [Link]
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
PubMed Central. Theoretical NMR correlations based Structure Discussion. Available from: [Link]
Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. 2020. Available from: [Link]
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. 2020. Available from: [Link]
PubChem. 4-Hydroxybenzoic Acid. Available from: [Link]
The Royal Society of Chemistry. Supplementary data for. Available from: [Link]
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. 2020. Available from: [Link]
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
University of Wisconsin-Madison. MRRC Structure Elucidation Notes. 2025. Available from: [Link]
Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. 2008. Available from: [Link]
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]
LC-MS fragmentation patterns of hydroxy-methoxybiphenyl carboxylic acids
An In-Depth Guide to the LC-MS/MS Fragmentation Patterns of Hydroxy-Methoxybiphenyl Carboxylic Acids For researchers, medicinal chemists, and drug metabolism scientists, the structural elucidation of metabolites and rela...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the LC-MS/MS Fragmentation Patterns of Hydroxy-Methoxybiphenyl Carboxylic Acids
For researchers, medicinal chemists, and drug metabolism scientists, the structural elucidation of metabolites and related compounds is a critical task. Hydroxy-methoxybiphenyl carboxylic acids, common motifs in natural products, environmental contaminants, and pharmaceutical metabolites, present a unique analytical challenge due to the high potential for isomeric ambiguity. Distinguishing between these isomers is paramount, as the position of functional groups can dramatically alter biological activity and toxicological profiles.
This guide provides a comprehensive comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of hydroxy-methoxybiphenyl carboxylic acid isomers. We will move beyond a simple recitation of data to explain the causal relationships between substituent positioning and fragmentation behavior, empowering you to interpret your own data with greater confidence. This document is grounded in established principles of mass spectrometry, providing a self-validating framework for isomer differentiation.
The Analytical Imperative: Why LC-MS/MS?
Liquid chromatography coupled with tandem mass spectrometry is the definitive technique for analyzing these compounds. The chromatographic separation (LC) provides the initial means to resolve isomers, while the mass spectrometer (MS) offers exceptional sensitivity and structural information. Electrospray ionization (ESI) is a "soft" ionization technique that typically preserves the molecular species, yielding a prominent molecular ion or, more commonly for these acidic analytes, a deprotonated molecule [M-H]⁻.[1] It is the subsequent fragmentation of this ion in the collision cell (MS/MS) that provides the structural fingerprint needed for definitive identification.
Experimental Design: A Validated Protocol
The foundation of reliable data is a robust and well-reasoned experimental protocol. The following methodology is designed for optimal separation and generation of information-rich fragmentation spectra for this class of compounds.
Experimental Workflow
The overall analytical process, from sample preparation to data interpretation, follows a logical sequence designed to ensure data quality and reproducibility.
Caption: High-level workflow for the analysis of hydroxy-methoxybiphenyl carboxylic acids.
Step-by-Step LC-MS/MS Protocol
System: A high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Expertise & Experience: A C18 stationary phase provides excellent hydrophobic retention for the biphenyl core, while the 1.8 µm particle size ensures high resolution, which is critical for separating closely eluting isomers.
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Expertise & Experience: Formic acid is a crucial mobile phase additive. It acidifies the eluent, ensuring the carboxylic acid and phenolic hydroxyl groups remain protonated, which leads to sharper chromatographic peaks. In the ESI source, it facilitates the formation of the desired [M-H]⁻ ions in negative mode.
Gradient Elution: A gradient from 10% B to 95% B over 15 minutes.
Ionization Source: Electrospray Ionization (ESI) in Negative Ion Mode .
Trustworthiness: Negative ion mode is the logical choice due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups. These functionalities are readily deprotonated to form a stable [M-H]⁻ precursor ion, which is the starting point for fragmentation analysis.[2][3]
Mass Spectrometry Parameters:
Scan Range: m/z 100-500
Precursor Ion Selection: The calculated m/z of the [M-H]⁻ ion for the target analyte.
Collision Energy (CE): Ramped from 10-40 eV.
Expertise & Experience: Ramping the collision energy is a powerful strategy. Low energies reveal the initial, most facile fragmentations (like the loss of CO₂), while higher energies induce more complex cleavages of the biphenyl core, providing a richer dataset for structural confirmation.
Parameter
Setting
Rationale
LC Column
C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm)
Excellent retention and high-resolution separation of aromatic isomers.
Mobile Phase A
Water + 0.1% Formic Acid
Aqueous component for reversed-phase chromatography.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Organic component for elution.
Ionization Mode
ESI Negative
Promotes deprotonation of the acidic analyte for a strong [M-H]⁻ signal.
MS Experiment
Tandem MS (MS/MS)
Isolates the precursor ion and fragments it to generate structural data.
Collision Energy
10-40 eV (Ramped)
Provides a full spectrum of low- and high-energy fragments.
Table 1: Recommended LC-MS/MS Method Parameters.
Decoding the Fragments: A Comparative Guide to Isomers
The true power of MS/MS lies in its ability to generate unique fragmentation patterns based on molecular structure. The relative positions of the hydroxyl, methoxy, and carboxylic acid groups create distinct electronic and steric environments that dictate the fragmentation pathways.
Fundamental Fragmentation Reactions
Before comparing isomers, it is essential to understand the primary fragmentation reactions for each functional group:
Carboxylic Acid (-COOH): The most diagnostic fragmentation is the facile neutral loss of CO₂ (44 Da) from the deprotonated carboxylate. This is a hallmark of carboxylic acids in negative mode ESI-MS/MS.[3][4][5]
Methoxy Group (-OCH₃): This group typically fragments via the loss of a methyl radical (•CH₃; 15 Da) . This is often followed by the loss of carbon monoxide (CO; 28 Da).
Hydroxyl Group (-OH): Phenolic hydroxyl groups can trigger losses of carbon monoxide (CO; 28 Da) or a formyl radical (•CHO; 29 Da) from the aromatic ring system.
Case Study: Comparing Three Positional Isomers
Let's consider three hypothetical but structurally representative isomers of a hydroxy-methoxybiphenyl carboxylic acid to illustrate the power of this comparative approach.
Isomer A: 4'-hydroxy-3'-methoxybiphenyl-4-carboxylic acid
Substituents on the opposite ring from the carboxylic acid.
The fragmentation is initiated at the most acidic site, the carboxylic acid. The primary loss of CO₂ dominates. Subsequent fragmentation is driven by the substituents on the other ring.
Caption: Proposed fragmentation pathway for Isomer A.
Isomer B: 2-hydroxy-3-methoxybiphenyl-4-carboxylic acid
Substituents are ortho and meta to the carboxylic acid on the same ring.
The proximity of the hydroxyl and methoxy groups to the carboxylate can enable unique fragmentation pathways, such as concerted losses or rearrangements. The initial loss of CO₂ is still expected, but the subsequent fragmentation cascade will differ significantly from Isomer A. The ortho hydroxyl group may facilitate a unique water loss.
Caption: Proposed fragmentation pathway for Isomer B.
Isomer C: 3-hydroxy-4'-methoxybiphenyl-4-carboxylic acid
Substituents are distributed across both rings.
This isomer presents a hybrid fragmentation pattern. The initial loss of CO₂ will be followed by fragmentations characteristic of both a hydroxylated ring and a methoxylated ring, but these will originate from a different intermediate ion compared to Isomer A.
Caption: Proposed fragmentation pathway for Isomer C.
Comparative Data Summary
The key to distinguishing these isomers lies not just in the presence of certain fragments, but in their relative abundances and the appearance of unique, position-specific ions.
Isomer
Precursor Ion [M-H]⁻ (m/z)
Primary Neutral Loss
Key Diagnostic Fragments (m/z)
Distinguishing Feature
Isomer A
243
-CO₂ (44 Da)
199, 184, 156
Sequential loss of •CH₃ then CO from the m/z 199 ion.
Isomer B
243
-CO₂ (44 Da) & -H₂O (18 Da)
225, 199, 184
Presence of a unique [M-H-H₂O]⁻ ion at m/z 225 due to the ortho hydroxyl group.
Isomer C
243
-CO₂ (44 Da)
199, 184, 171
Parallel fragmentation of the m/z 199 ion via loss of •CH₃ or loss of CO.
Table 2: Summary of key fragmentation differences between isomers.
Conclusion
The structural elucidation of hydroxy-methoxybiphenyl carboxylic acid isomers is a complex but achievable task with a systematic LC-MS/MS approach. By employing a robust chromatographic method and paying close attention to the unique fragmentation pathways dictated by substituent position, researchers can confidently distinguish between even closely related structures. The key is to move beyond simply identifying common losses like CO₂ and instead focus on the subsequent, structurally diagnostic fragmentations. The presence of unique ions, such as the water loss facilitated by an ortho-hydroxyl group in Isomer B, or the parallel fragmentation pathways seen in Isomer C, serve as definitive fingerprints for each specific molecule. This guide provides the foundational logic and a practical framework to decode these fingerprints and advance your research.
References
Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed Central. [Link]
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. METLIN. [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Puerto Rico, Mayagüez. [Link]
Simultaneous determination by APCI-LC/MS/MS of hydroxylated and methoxylated polybrominated diphenyl ethers found in marine biota. PubMed. [Link]
Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract. PubMed. [Link]
Monitoring of hydroxylated polycyclic aromatic hydrocarbons in human tissues: Targeted and untargeted approaches using liquid chromatography‐high resolution mass spectrometry. ResearchGate. [Link]
Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. PubMed. [Link]
A Senior Application Scientist's Guide to the Purity Assessment of Commercial 4-(4-Hydroxyphenyl)-2-methoxybenzoic Acid Samples
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of commercial 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid samples. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Criticality of Purity for 4-(4-Hydroxyphenyl)-2-methoxybenzoic Acid
4-(4-Hydroxyphenyl)-2-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a biphenyl core with hydroxyl, methoxy, and carboxylic acid functionalities, makes it susceptible to a range of impurities arising from its synthesis or degradation. These impurities can include starting materials, by-products, intermediates, and degradation products, each with the potential to impact the safety and efficacy of the final drug product.[1][2] Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.
The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for the control of impurities in new drug substances.[3][4][5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, underscoring the regulatory imperative for robust purity analysis.[1]
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on the application of orthogonal methods, each probing different physicochemical properties of the analyte and its potential impurities. This guide will focus on a suite of four powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
Workflow for Purity Assessment
Caption: A comprehensive workflow for the purity assessment of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity assessment for non-volatile and thermally labile compounds, making it ideal for 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid.[6] Its high resolving power allows for the separation of the main component from closely related impurities.
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[7]
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic acids.[7]
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer and an organic solvent is optimal.
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[7]
Mobile Phase B: Acetonitrile (HPLC grade).
Gradient Program: A linear gradient from a lower to a higher concentration of Mobile Phase B allows for the elution of compounds with a range of polarities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C to ensure reproducible retention times.
Detection: UV detection at a wavelength of maximum absorbance for 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid.
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to validate the method for linearity, accuracy, precision, and sensitivity (LOD/LOQ) as per ICH guidelines.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[9] For 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid, this method is particularly useful for detecting residual solvents from the manufacturing process and volatile by-products.
Organic acids are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar carboxylic acid and hydroxyl groups into more volatile esters or silyl ethers.[10][11]
Derivatization: React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine) to form trimethylsilyl (TMS) derivatives.[11]
Instrumentation: A GC system coupled to a mass spectrometer.
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points.
Injection: Split injection is typically used for purity analysis.
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.[10]
The chromatogram will show peaks for the derivatized main component and any volatile impurities. The mass spectrum of each peak provides a fragmentation pattern that can be compared to spectral libraries for identification. Quantification can be achieved using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can provide both qualitative and quantitative information about the sample's composition.[12][13] NMR is a bulk property technique, meaning the signals are directly proportional to the number of nuclei, allowing for a direct comparison of the main component to impurities without the need for individual impurity standards.
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts, integration values, and coupling patterns provide detailed information about the proton environments.
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a signal for each unique carbon atom in the molecule.
Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known purity is added to the sample. The purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
The presence of unexpected signals in the ¹H or ¹³C NMR spectra indicates the presence of impurities. The structure of these impurities can often be deduced from the NMR data, especially with the aid of two-dimensional NMR experiments like COSY and HSQC.[14]
Differential Scanning Calorimetry (DSC): An Absolute Measure of Purity
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For highly pure, crystalline organic compounds, DSC can be used to determine the absolute purity based on the principle of melting point depression.[15][16][17][18] This method is particularly valuable as it does not require a reference standard for the analyte itself.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
Heating Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[16][18]
DSC is only suitable for compounds that are at least 98% pure, exhibit a sharp melting point, and do not decompose upon melting.[15][17] It is also not suitable for amorphous materials.
Comparative Data Summary
Analytical Technique
Information Provided
Advantages
Limitations
HPLC-UV
Quantitative purity, detection of non-volatile impurities.
Requires reference standards for impurity identification and quantification.
GC-MS
Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).
High sensitivity and specificity for volatile compounds.[9]
Requires derivatization for non-volatile compounds, potential for thermal degradation.[10]
¹H and ¹³C NMR
Structural confirmation, identification and quantification of impurities.
Provides detailed structural information, can be quantitative without individual impurity standards (qNMR).[13]
Lower sensitivity compared to chromatographic methods.
DSC
Absolute purity of highly pure crystalline compounds.
Does not require a reference standard for the main component, provides a measure of absolute purity.[15][16]
Only applicable to highly pure (>98%), crystalline, and thermally stable compounds.[15][17]
Logical Framework for Purity Assessment
Caption: A decision-making flowchart for the purity assessment of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid.
Conclusion and Best Practices
A comprehensive purity assessment of commercial 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid samples necessitates a multi-pronged analytical strategy. While HPLC serves as the primary tool for quantitative purity determination, it should be complemented by GC-MS for volatile impurities, NMR for structural confirmation and impurity identification, and DSC for an absolute purity measurement of high-purity crystalline batches. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a complete and reliable purity profile, ensuring the quality and safety of their final products. Adherence to regulatory guidelines, such as those from the ICH, is paramount throughout the process.[1][3]
References
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed. [Link]
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmaTimes. [Link]
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. [https://www.alwsci.com/drug-purity-analysis-a-comprehensive-guide-for-biopharmaceutical-professionals/]([Link] professionals/)
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025). ResearchGate. [Link]
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (n.d.). Academia.edu. [Link]
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technology Networks. [Link]
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. [Link]
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. [Link]
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. [Link]
Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. (2024). PubMed. [Link]
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]
Purity Determination and DSC Tzero™ Technology. (n.d.). TA Instruments. [Link]
Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). FDA. [Link]
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
Spectroscopy 13C NMR and 1H NMR. (2021). Mesbah Energy. [Link]
Basic 1h And 13c Nmr Spectroscopy. (n.d.). test.hotheads.com. [Link]
Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). Erndim. [Link]
GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. (n.d.). SciSpace. [Link]
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. [Link]
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). ResearchGate. [Link]
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. [Link]
HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. [Link]
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing. [Link]
Executive Summary & Chemical Profile This guide outlines the mandatory disposal protocols for 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid . As a researcher, you must treat this compound not merely as "organic waste," but a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
This guide outlines the mandatory disposal protocols for 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid . As a researcher, you must treat this compound not merely as "organic waste," but as a functionalized phenolic acid .[1] Its dual nature—containing both a carboxylic acid moiety (
) and a phenolic hydroxyl group ()—dictates its reactivity, incompatibility, and disposal path.[1]
Chemical Identity Verification:
Chemical Class: Substituted Benzoic Acid / Phenolic Ether.
Predicted Hazards (SAR Analysis): Based on structural analogs (e.g., Anisic acid, Hydroxybenzoic acid), this compound is classified as an Irritant (H315, H319, H335) .[1]
Environmental Fate: Phenolic compounds pose risks to aquatic life and can disrupt microbial activity in wastewater treatment plants if discharged improperly.[2]
Critical Directive: Due to the phenolic moiety, drain disposal is strictly prohibited regardless of aqueous solubility.[1] Chlorination of phenols in municipal water treatment can generate toxic chlorophenols.
Hazard Identification & Segregation Strategy
Before disposal, the waste must be characterized to prevent incompatible reactions in the waste stream.[1]
Parameter
Hazard Characteristic
Operational Consequence
Acidity
Weak Acid (Solid/Solution)
Segregate from Bases: Exothermic neutralization may pressurize containers.
Reactivity
Electron-rich Aromatic Ring
Segregate from Oxidizers: Incompatible with Nitric Acid or Peroxides (Risk of violent oxidation/nitration).
Physical State
Solid Powder (Likely)
Dust Explosion Risk: Avoid generating dust clouds during transfer.
Toxicity
Irritant / Bio-active
Containment: Double-bagging required for bulk solids to prevent inhalation.
Disposal Workflow Decision Matrix
The following logic gate determines the correct waste stream. This process ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.
Figure 1: Decision matrix for the segregation and disposal of phenolic benzoic acid derivatives. Note the strict separation of halogenated and non-halogenated solvents.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Bulk Substance)
Applicability: Expired reagents, synthesis products, or spills >1g.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acid corrosion over time.
Labeling: Attach a hazardous waste tag immediately.
Chemical Name: Write the full IUPAC name. Do not use abbreviations (e.g., "H-Acid").
Hazard Checkboxes: Mark "Irritant" and "Toxic."
Transfer:
Work inside a fume hood to capture dust.
Use a plastic spatula (disposable) to transfer the solid.
Wipe the exterior of the original container with a damp tissue; dispose of the tissue as solid waste.
Storage: Store in the "Solid Organic Waste" satellite accumulation area.
Final Disposal: High-temperature incineration (via licensed waste contractor).
Compatibility Check: Ensure the waste carboy does not contain Oxidizers (e.g., Chromic acid, Permanganates).[1] Phenols react violently with strong oxidizers.
Protocol C: Trace Contaminated Debris
Applicability: Weigh boats, pipettes, gloves, paper towels.[1]
Dry Waste: If the debris is dry and contains <3% of the container volume (RCRA "Empty" definition), it may often be disposed of in the chemically contaminated trash bin (solid waste box).[1]
Sharps: Contaminated needles or glass must go into a Puncture-Proof Sharps Container , never the soft trash.
Emergency Procedures (Spill Response)
In the event of a spill outside of containment:
PPE: Don nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]
Containment:
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.
Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.
Decontamination:
Wash the surface with a dilute soap solution (surfactant) followed by water.
Scientific Rationale: The surfactant helps solubilize the hydrophobic aromatic rings, lifting the residue from the surface.[1]
Disposal of Cleanup Materials: All saturated pads and towels must be bagged, tagged as hazardous waste, and disposed of via Protocol A.
Regulatory References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification (40 CFR Part 261).
PubChem. Compound Summary: Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester (Analog).[1][3] National Library of Medicine.
Sigma-Aldrich. Safety Data Sheet: 4-Methoxybenzoic acid (Structural Analog).
Fisher Scientific. Safety Data Sheet: 4-Hydroxybenzoic acid (Structural Analog).
Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical vendor before handling hazardous materials.
Navigating the Safe Handling of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks Based on the hazard profiles of analogous compounds such as 4-(4-Hydroxyphenyl)benzoic acid and 4-Methoxybenzoic acid, 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid should be handle...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of analogous compounds such as 4-(4-Hydroxyphenyl)benzoic acid and 4-Methoxybenzoic acid, 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid should be handled as a substance that is:
A cause of serious eye irritation [1][2][3][4][5].
A potential cause of respiratory irritation [1][2][3].
Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
PPE Component
Specifications
Rationale
Eye and Face Protection
Chemical safety goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation[1][4][6].
Protects against direct contact with the eyes, which can cause serious irritation[1][2][3][4][5]. A face shield provides an additional layer of protection for the entire face.
Hand Protection
Chemical-resistant gloves (e.g., nitrile) inspected before each use. Dispose of contaminated gloves properly[1][2][7].
Prevents skin contact, which can lead to irritation[1][2][3]. Regular inspection and proper disposal of gloves are critical to avoid cross-contamination.
Body Protection
A laboratory coat or chemical-resistant apron. Long pants and closed-toe shoes are mandatory[1][8].
Protects the skin from accidental spills and contamination. Appropriate footwear prevents exposure from spills on the floor[7].
Respiratory Protection
To be used in a well-ventilated area. If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator is required[1][8][9].
Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation[1][2][3].
Operational Plan: From Receipt to Disposal
A systematic approach to handling 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Inspection: Upon receipt, inspect the container for any damage or leaks.
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][5][10]. Keep the container tightly closed[2][5][11][12].
Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid.
Caption: Workflow for Safe Handling of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid.
Step-by-Step Protocol:
Preparation:
Don all required personal protective equipment as detailed in the table above.
Ensure you are working in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure[1][12].
Handling:
When weighing the solid compound, do so carefully to avoid creating dust.
Transfer the chemical to your reaction vessel with care to prevent spills.
Waste Collection: All waste materials contaminated with 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid should be collected in a clearly labeled, sealed container.
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service[2][3][4][5]. Do not allow the product to enter drains or the environment[11].
Emergency Procedures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1][4][5].
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[1][2][4][5].
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[1][2][4][5].
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1][2].
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid, ensuring a safer laboratory environment for yourself and your colleagues.
References
Synquest Labs. 4-(4-Hydroxyphenyl)
ECHEMI.
CHEMM. Personal Protective Equipment (PPE).
Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxy-2-methoxybenzaldehyde.
CymitQuimica. Safety Data Sheet - 5-(Hydroxymethyl)-2-methoxybenzoic acid.
Fisher Scientific.
Sigma-Aldrich.
Fisher Scientific.
Benchchem. Personal protective equipment for handling Capraminopropionic acid.
Sigma-Aldrich.
Fisher Scientific.
ECHEMI.
Thermo Fisher Scientific.
SIGMA-ALDRICH.
University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
Organisation for Economic Co-operation and Development. SIDS Initial Assessment Report: 4-hydroxybenzoic acid.
BESA. Recommended PPE to handle chemicals.
Environmental Health & Safety, University of Minnesota. Common Personal Protective Equipment.
Toxicology Excellence for Risk Assessment. 4-Hydroxybenzoic Acid.